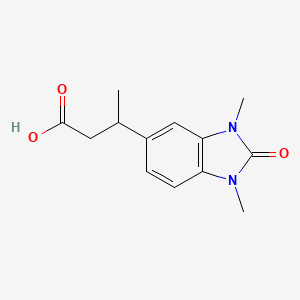![molecular formula C16H22N2O B3857297 1-[5-(2,5-dimethylphenoxy)pentyl]-1H-imidazole](/img/structure/B3857297.png)
1-[5-(2,5-dimethylphenoxy)pentyl]-1H-imidazole
Descripción general
Descripción
1-[5-(2,5-dimethylphenoxy)pentyl]-1H-imidazole, commonly known as DMHP, is a synthetic cannabinoid that belongs to the family of indole-3-carboxamides. It is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system. DMHP has gained significant interest in the scientific community due to its potential therapeutic applications in various medical conditions, including pain, inflammation, and neurological disorders.
Mecanismo De Acción
DMHP exerts its effects by binding to the CB1 and CB2 receptors, which are widely distributed throughout the body. CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are primarily expressed in the immune system. Activation of these receptors by DMHP results in the modulation of various physiological processes, including pain perception, inflammation, and immune function.
Biochemical and Physiological Effects:
DMHP has been shown to possess a wide range of biochemical and physiological effects. It has been found to reduce pain and inflammation by modulating the release of pro-inflammatory cytokines and inhibiting the activity of cyclooxygenase-2 (COX-2) enzymes. DMHP has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMHP has several advantages for lab experiments. It is a potent agonist of the CB1 and CB2 receptors, making it an ideal tool for studying the endocannabinoid system. Additionally, DMHP is highly selective for these receptors, which minimizes off-target effects. However, DMHP has some limitations for lab experiments. It is a synthetic compound, which may limit its relevance to natural cannabinoids. Additionally, DMHP has not been extensively studied in vivo, which limits its potential applications in preclinical research.
Direcciones Futuras
There are several future directions for DMHP research. One potential direction is to further investigate its potential therapeutic applications in various medical conditions, including pain, inflammation, and neurological disorders. Additionally, future studies could focus on the development of novel DMHP derivatives with improved pharmacological properties. Finally, more research is needed to understand the long-term effects of DMHP on the endocannabinoid system and its potential for abuse and addiction.
Aplicaciones Científicas De Investigación
DMHP has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to possess analgesic and anti-inflammatory properties, which make it a promising candidate for the treatment of chronic pain and inflammation. Additionally, DMHP has been found to exhibit neuroprotective effects, making it a potential treatment option for neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
1-[5-(2,5-dimethylphenoxy)pentyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-14-6-7-15(2)16(12-14)19-11-5-3-4-9-18-10-8-17-13-18/h6-8,10,12-13H,3-5,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBHFMBWFNWTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B3857233.png)


![diethyl {5-[(3-methylphenyl)amino]-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl}malonate](/img/structure/B3857266.png)
![2-(2-nitrophenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B3857271.png)
![1-(4-methylphenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3857273.png)

![oxydi-2,1-ethanediyl bis{3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-butenoate}](/img/structure/B3857287.png)
![4-[2-(2-phenoxyethoxy)ethyl]morpholine](/img/structure/B3857305.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-nitrobenzohydrazide](/img/structure/B3857306.png)
![{1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-piperidinyl}(3-isopropoxyphenyl)methanone](/img/structure/B3857314.png)
![4-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)morpholine](/img/structure/B3857322.png)

